N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Description
N-(2-Methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a methoxyethyl group at the N-position and a piperidin-3-yl substituent at the 3-position of the pyrazole core. This compound has drawn attention in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole carboxamides, which are known for diverse biological activities, including anticancer, antimicrobial, and pesticidal properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-6-5-14-12(17)10-8-15-16-11(10)9-3-2-4-13-7-9/h8-9,13H,2-7H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXZWRSNUYGTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(NN=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The methoxyethyl and piperidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- SMILES : COCCNC(=O)C1=C(NN=C1)C2CCCNC2
- InChIKey : XXXZWRSNUYGTSW-UHFFFAOYSA-N
The compound has a complex structure featuring a pyrazole ring, which is known for its diverse biological activities. Its unique characteristics make it a candidate for various applications in drug discovery and development.
Potential Drug Candidate
Research indicates that compounds similar to N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide may exhibit significant pharmacological activity. Similar pyrazole derivatives have been studied for their potential as:
- Anticancer agents : The ability to modulate androgen receptors suggests possible applications in treating prostate cancer and other AR-dependent conditions .
- Antimicrobial agents : Preliminary studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for new antimicrobial therapies .
This compound may be used in biochemical assays to explore:
- Enzyme inhibition : Investigating its role as a potential inhibitor of specific enzymes involved in metabolic pathways.
- Receptor binding studies : Evaluating its affinity for various receptors, which could provide insights into its therapeutic potential.
Drug Development
The compound's structural properties allow it to serve as a lead compound in the development of novel pharmaceuticals. Its derivatives can be synthesized and tested for enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s pyrazole-4-carboxamide scaffold is a common framework in drug discovery. Below is a comparative analysis of its structural analogs and their reported activities:
Key Observations:
Substituent Impact on Activity: The N-substituent (e.g., methoxyethyl, hydroxyethyl, or aromatic groups) influences solubility and target affinity. For example, 7a’s indole-Schiff base enhances antitumor potency by enabling π-π stacking with hydrophobic enzyme pockets . The C3-position modifications (piperidin-3-yl, phenylamino, or halogenated groups) dictate selectivity. Piperidine rings (as in the target compound) may enhance blood-brain barrier penetration or receptor binding, as seen in cannabinoid receptor ligands .
Biological Applications :
- Anticancer analogs : Compounds like 4a and 7a demonstrate that pyrazole carboxamides with aromatic/heteroaromatic substituents exhibit cytotoxicity via kinase inhibition or apoptosis induction .
- Agrochemical analogs : Derivatives with halogenated or trifluoromethyl groups (e.g., 5c , 8 ) show potent herbicidal/pesticidal activity, likely due to interactions with plant-specific enzymes .
Synthetic Accessibility :
- The target compound’s piperidin-3-yl group may require Boc-protected intermediates for regioselective synthesis, as described for related piperidine-containing analogs . This contrasts with simpler analogs (e.g., 4a–c ), which are synthesized via direct coupling of amines and carboxamide precursors .
Biological Activity
N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄O₂. Its structural characteristics include a piperidine ring and a pyrazole moiety, which are crucial for its biological activity. The compound's SMILES representation is COCCNC(=O)C1=C(NN=C1)C2CCCNC2, indicating the presence of functional groups that may interact with biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Here are some key findings related to the biological activity of this compound:
1. Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess significant anti-inflammatory properties. In a study examining various pyrazole compounds, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .
2. Anticancer Properties
The anticancer potential of pyrazoles has been documented extensively. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, with some demonstrating IC50 values in the micromolar range .
3. Neuroprotective Effects
Neuroprotective properties are another area where pyrazoles have shown promise. Some studies suggest that compounds with a similar structure can modulate neuroinflammatory responses and provide protection against neuronal damage in models of neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other notable pyrazole derivatives is useful:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | High (up to 85% TNF-α inhibition) | Moderate (IC50 in µM range) | Promising |
| Pyrazole Derivative A | Moderate | High (IC50 < 10 µM) | Low |
| Pyrazole Derivative B | High | Moderate | High |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A series of piperidine-substituted pyrazoles were tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. Results indicated that certain compounds provided significant relief comparable to ibuprofen .
- Case Study 2 : In vitro studies on neuroprotective effects showed that specific pyrazole derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
